Ring-Size Expansion from Piperazine to 1,4-Diazepane: Conformational and Steric Differentiation
The target compound incorporates a seven-membered 1,4-diazepane ring, whereas the closest commercial analog, tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate (CAS 622386-08-7), utilizes a six-membered piperazine core. This single methylene insertion increases the molecular weight from 343.22 g/mol to 357.25 g/mol and fundamentally alters the N–N distance and the spatial trajectory of the Boc-protected nitrogen relative to the bromopyrazine plane [1]. In structure-activity relationship (SAR) campaigns targeting bromodomain-containing proteins such as BRD4 and kinases, 1,4-diazepane scaffolds have been shown to achieve binding poses inaccessible to piperazine analogs, directly impacting target engagement and selectivity [2].
| Evidence Dimension | Ring size and core scaffold |
|---|---|
| Target Compound Data | 1,4-Diazepane (7-membered ring); MW = 357.25 g/mol; Formula C₁₄H₂₁BrN₄O₂ |
| Comparator Or Baseline | tert-Butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate (CAS 622386-08-7): Piperazine (6-membered ring); MW = 343.22 g/mol; Formula C₁₃H₁₉BrN₄O₂ |
| Quantified Difference | Ring expansion by one methylene unit (+CH₂); MW increase of 14.03 g/mol; altered N–N spatial geometry |
| Conditions | Chemical structural comparison; relevant in SAR and fragment-based drug design contexts |
Why This Matters
For procurement decisions in SAR programs, the 1,4-diazepane scaffold provides a distinct conformational space that cannot be replicated by piperazine analogs, enabling exploration of unique binding interactions with biological targets.
- [1] PubChem. Tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate (CID 21069280). https://pubchem.ncbi.nlm.nih.gov/compound/21069280 (accessed 2026-05-06). View Source
- [2] US Patent Application 2015/0225431 A1 (Diazepane derivatives and uses thereof). Filed 2015-08-07. https://patents.google.com/patent/US20150225431A1/ (accessed 2026-05-06). View Source
